molecular formula C15H14N2O2S B5579192 2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5579192
M. Wt: 286.4 g/mol
InChI Key: MSBSXSALTFQADZ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.

Scientific Research Applications

Future Directions

The future directions for the research and development of “2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further optimization of the synthesis process, more detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies . The potential of these compounds to be developed as antitubercular agents is particularly promising .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 3-methoxybenzaldehyde with 2-aminothiophene derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis or repair enzymes, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-8-9(2)20-15-12(8)14(18)16-13(17-15)10-5-4-6-11(7-10)19-3/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBSXSALTFQADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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